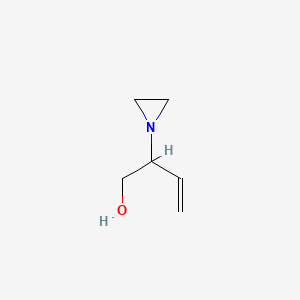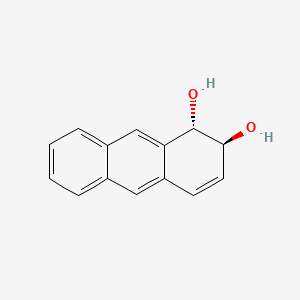![molecular formula C50H63N5O6S B14155517 3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid CAS No. 676615-75-1](/img/structure/B14155517.png)
3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid” is a complex organic molecule that features multiple functional groups, including hydroxyl, sulfonyl, diazenyl, and carboxylic acid groups. This compound is likely to exhibit unique chemical and physical properties due to its intricate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including:
Formation of the diazenyl group: This could be achieved through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, followed by coupling with another aromatic compound.
Introduction of the sulfonyl group: This step might involve sulfonation reactions, where an aromatic compound is treated with sulfuric acid or chlorosulfonic acid.
Formation of the naphthalen-2-yl group: This could be synthesized through Friedel-Crafts acylation or alkylation reactions.
Attachment of the octadecylamino group: This might involve nucleophilic substitution reactions where an amine group is introduced.
Final assembly: The final steps would involve coupling all the intermediate compounds under controlled conditions to form the target molecule.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Catalysis: Using catalysts to speed up reactions and increase efficiency.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Scalability: Ensuring that the synthetic route can be scaled up from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The diazenyl group can be reduced to form an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the diazenyl group would yield an amine.
Scientific Research Applications
Chemistry
Synthesis of dyes: The diazenyl group suggests potential use in the synthesis of azo dyes.
Catalysis: The compound could serve as a ligand in catalytic reactions.
Biology
Biomolecular labeling: The compound could be used to label biomolecules for imaging and tracking.
Medicine
Drug development: The compound’s unique structure might be explored for therapeutic applications.
Industry
Material science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. For example:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor binding: The compound could interact with cellular receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Azo dyes: Compounds with similar diazenyl groups.
Sulfonamides: Compounds with similar sulfonyl groups.
Naphthalene derivatives: Compounds with similar naphthalen-2-yl groups.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which might confer unique chemical and biological properties not found in similar compounds.
Properties
CAS No. |
676615-75-1 |
|---|---|
Molecular Formula |
C50H63N5O6S |
Molecular Weight |
862.1 g/mol |
IUPAC Name |
3-[[1-hydroxy-4-[[2-methyl-4-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]naphthalene-2-carbonyl]amino]-4-(octadecylamino)benzoic acid |
InChI |
InChI=1S/C50H63N5O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-51-45-30-26-38(50(58)59)34-47(45)52-49(57)43-35-46(41-22-19-20-23-42(41)48(43)56)54-53-44-31-27-39(33-37(44)3)55-62(60,61)40-28-24-36(2)25-29-40/h19-20,22-31,33-35,51,55-56H,4-18,21,32H2,1-3H3,(H,52,57)(H,58,59) |
InChI Key |
MJKDKTBJACUMKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


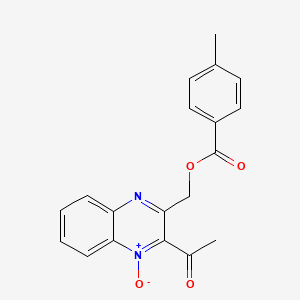

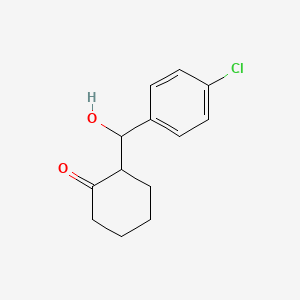

![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)

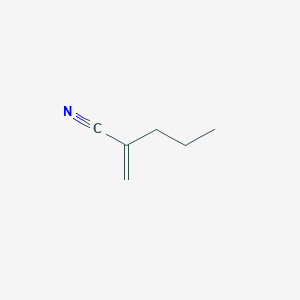
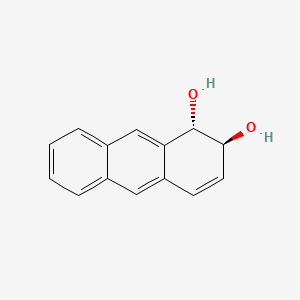
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
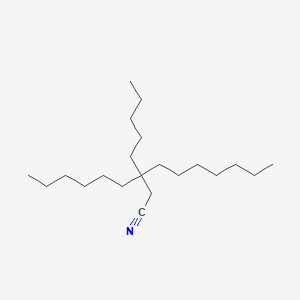
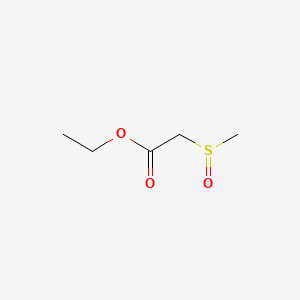
![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
